1H-Imidazo(2,1-f)purine-6-carboxaldehyde, 2,3,4,8-tetrahydro-1,8-dimethyl-2,4-dioxo-7-phenyl-, 6-hydrazone
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Overview
Description
1H-Imidazo(2,1-f)purine-6-carboxaldehyde, 2,3,4,8-tetrahydro-1,8-dimethyl-2,4-dioxo-7-phenyl-, 6-hydrazone is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo(2,1-f)purine-6-carboxaldehyde, 2,3,4,8-tetrahydro-1,8-dimethyl-2,4-dioxo-7-phenyl-, 6-hydrazone typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes (NHC) as catalysts . The reaction conditions are often mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to its production.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazo(2,1-f)purine-6-carboxaldehyde, 2,3,4,8-tetrahydro-1,8-dimethyl-2,4-dioxo-7-phenyl-, 6-hydrazone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: tert-butylhydroperoxide (TBHP) in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds.
Scientific Research Applications
1H-Imidazo(2,1-f)purine-6-carboxaldehyde, 2,3,4,8-tetrahydro-1,8-dimethyl-2,4-dioxo-7-phenyl-, 6-hydrazone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 1H-Imidazo(2,1-f)purine-6-carboxaldehyde, 2,3,4,8-tetrahydro-1,8-dimethyl-2,4-dioxo-7-phenyl-, 6-hydrazone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazo(2,1-f)purine-6-carboxaldehyde: A simpler analog with similar structural features.
2,3,4,8-Tetrahydro-1,8-dimethyl-2,4-dioxo-7-phenyl-imidazole: Another related compound with a different substitution pattern.
Uniqueness
1H-Imidazo(2,1-f)purine-6-carboxaldehyde, 2,3,4,8-tetrahydro-1,8-dimethyl-2,4-dioxo-7-phenyl-, 6-hydrazone is unique due to its specific substitution pattern and the presence of the hydrazone functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
91456-82-5 |
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Molecular Formula |
C16H15N7O2 |
Molecular Weight |
337.34 g/mol |
IUPAC Name |
8-methanehydrazonoyl-4,6-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C16H15N7O2/c1-21-11(9-6-4-3-5-7-9)10(8-18-17)23-12-13(19-15(21)23)22(2)16(25)20-14(12)24/h3-8H,17H2,1-2H3,(H,20,24,25) |
InChI Key |
FVSAAZOWLDXHCB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N2C1=NC3=C2C(=O)NC(=O)N3C)C=NN)C4=CC=CC=C4 |
Origin of Product |
United States |
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